3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butanoylamino group and a 6-methyl-1,3-benzothiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 6-methyl-1,3-benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.
Amidation Reaction: The benzothiazole core is then reacted with 3-aminobenzamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate product.
Butanoylation: The final step involves the butanoylation of the intermediate product using butanoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
- 2-(4-Aminophenyl)-6-methylbenzothiazole
Uniqueness
3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the butanoylamino and benzothiazole groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-5-17(23)20-14-7-4-6-13(11-14)18(24)22-19-21-15-9-8-12(2)10-16(15)25-19/h4,6-11H,3,5H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
IDPSEKNJQNSCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Origin of Product |
United States |
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